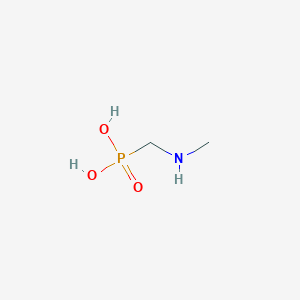

Methylaminomethylphosphonic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methylaminomethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO3P/c1-3-2-7(4,5)6/h3H,2H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMRCPIZVMDSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865766 | |

| Record name | [(Methylamino)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35404-71-8 | |

| Record name | Methylaminomethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35404-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylaminomethylphosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUS34YQ2S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Aminomethylphosphonic Acid via Phospha-Mannich Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-aminophosphonic acids and their derivatives is a cornerstone of medicinal chemistry and materials science, owing to their structural analogy to α-amino acids. This allows them to function as enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents. The Phospha-Mannich reaction, a three-component condensation, stands out as a primary and efficient method for forging the crucial carbon-phosphorus bond in these molecules. This technical guide provides an in-depth overview of the synthesis of aminomethylphosphonic acid via the Phospha-Mannich reaction, detailing reaction mechanisms, experimental protocols, and quantitative data.

Core Concept: The Phospha-Mannich Reaction

The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a multicomponent reaction that involves the condensation of a P-H containing compound (such as hypophosphorous acid or a dialkyl phosphite), an amine (primary or secondary), and an aldehyde or ketone.[1][2] This one-pot synthesis is highly valued for its atom economy and straightforward approach to constructing α-aminophosphonates.

The reaction's versatility allows for a wide range of substrates, leading to a diverse library of aminophosphonic acid derivatives. However, the reaction outcome and cleanliness can be significantly influenced by the nature of the reactants and the chosen experimental conditions.[3][4] Side reactions, such as the oxidation of the phosphorus source and reductive N-methylation of the amine, can occur, particularly with less basic amines.[4][5]

Reaction Mechanisms

The precise mechanism of the Phospha-Mannich reaction can vary depending on the specific substrates and reaction conditions employed.[1] Two primary pathways are generally proposed, along with a third, more recently suggested mechanism in specific solvent systems.

The Imine Pathway

This pathway is favored for reactions involving primary amines. The amine and aldehyde first react to form a Schiff base (imine). Subsequently, the P-H compound adds across the C=N double bond of the imine in a nucleophilic addition to yield the α-aminophosphonate.[1][2]

Caption: The Imine Pathway of the Phospha-Mannich reaction.

The α-Hydroxyphosphonate Pathway

Alternatively, the aldehyde and the P-H compound can first react to form an α-hydroxyphosphonate intermediate. This intermediate is then subjected to nucleophilic substitution by the amine, displacing the hydroxyl group to form the final product.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]

A Technical Guide to the Physicochemical Properties of Aminomethylphosphonic Acid (AMPA)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physicochemical properties of Aminomethylphosphonic acid (AMPA), with a specific focus on its acid dissociation constants (pKa) and solubility. AMPA is the primary degradation product of the widely used herbicide glyphosate and other aminophosphonates, making the understanding of its environmental fate and behavior critical.[1] This guide synthesizes key data from the literature and presents detailed experimental protocols for the determination of these properties.

Core Physicochemical Properties

Aminomethylphosphonic acid is a polar, amphoteric molecule containing both a basic amino group and an acidic phosphonic acid group.[1] This structure dictates its chemical behavior, particularly its high affinity for water and its pH-dependent speciation.

| Property | Value | Source |

| Molecular Formula | CH₆NO₃P | [1][2] |

| Molar Mass | 111.04 g/mol | [1][3][4] |

| Appearance | White, fine crystalline powder | [5] |

| Melting Point | ~300-344 °C | [1][5] |

| Density | ~1.64 g/mL | [6] |

Acid Dissociation Constants (pKa)

The pKa values of AMPA are crucial for predicting its charge state, solubility, and interaction with environmental matrices at different pH levels. As a polyprotic acid, AMPA has multiple dissociation constants corresponding to the deprotonation of the phosphonic acid and amino functional groups. There is some variation in the reported pKa values in the literature, which are summarized below.

| pKa Value | Reported Value(s) | Source(s) |

| pKa₁ | 0.9 | [7][8] |

| 2.35 (at 25°C) | [4][5] | |

| pKa₂ | 5.6 | [7][8] |

| 5.9 (at 25°C) | [4][5] | |

| pKa₃ | 10.2 | [7][8] |

| 10.8 (at 25°C) | [4][5] |

The different pKa values lead to different ionic species of AMPA being dominant in solution as a function of pH.

Caption: Ionic speciation of AMPA at different pH ranges.

Solubility

AMPA is characterized by its high polarity, which results in high solubility in water and insolubility in most organic solvents.[7] Its solubility is influenced by factors such as pH and temperature.[9] In acidic conditions, protonation of the amino group can enhance solubility, while deprotonation of the phosphonic acid group in neutral to basic conditions also aids solubility.[9]

| Solvent | Solubility | Source(s) |

| Water | 50 mg/mL (clear, colorless solution) | [3][4][5] |

| Organic Solvents | Generally insoluble | [7] |

Experimental Protocols

This section details generalized methodologies for determining the pKa and solubility of AMPA. Specific analytical quantification is often required and is detailed subsequently.

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of ionizable substances. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Methodology:

-

Solution Preparation: Accurately weigh a sample of AMPA and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Initial Acidification: Acidify the solution to a low starting pH (e.g., pH 1.5) using a strong acid like HCl to ensure all functional groups are fully protonated.

-

Titration: Place the solution in a temperature-controlled vessel (e.g., 25°C) and incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the solution's pH using a calibrated pH meter after each addition of titrant. Continue the titration past the final equivalence point (e.g., to pH 12).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. These can be determined from the first derivative plot (identifying equivalence points) or by using specialized software for non-linear regression analysis of the titration data.

Caption: Workflow for determining pKa values by potentiometric titration.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method (consistent with OECD Guideline 105) is a widely accepted technique for determining the water solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid AMPA to a known volume of water in a flask.

-

Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary test can establish the time to equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at the same temperature to ensure clear separation of the solid and aqueous phases.

-

Sampling: Carefully extract an aliquot of the clear, saturated aqueous supernatant.

-

Quantification: Determine the concentration of AMPA in the aliquot using a validated analytical method, such as HPLC with derivatization.

Analytical Quantification via HPLC with Pre-Column Derivatization

Due to its lack of a strong chromophore, AMPA requires derivatization before detection by UV-Vis or fluorescence.[7]

Methodology:

-

Derivatization: React the AMPA-containing sample with a derivatizing agent (e.g., 1,2-naphthoquinone-4-sulfonate (NQS) or 9-fluorenylmethylchloroformate (FMOC-Cl)) under optimized conditions (e.g., specific pH, temperature, and time) to form a detectable derivative.[10][11]

-

Chromatographic Separation: Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18) and a mobile phase designed to separate the AMPA derivative from other components.[11]

-

Detection: Use a UV-Vis or fluorescence detector set to the maximum absorbance or emission wavelength of the AMPA derivative.

-

Concentration Calculation: Quantify the AMPA concentration by comparing the peak area of the sample to a calibration curve prepared from derivatized AMPA standards of known concentrations.

Caption: Workflow for solubility determination using the shake-flask method and HPLC.

Environmental Fate: Formation from Glyphosate

AMPA is a key intermediate in the environmental degradation of glyphosate, the world's most widely used herbicide. This degradation is primarily mediated by soil microorganisms.[1] Understanding the properties of AMPA is therefore essential for assessing the overall environmental impact of glyphosate use.

Caption: Simplified pathway of glyphosate degradation to AMPA.

References

- 1. Aminomethylphosphonic acid - Wikipedia [en.wikipedia.org]

- 2. (Aminomethyl)phosphonic acid | CH6NO3P | CID 14017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 氨甲基膦酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (Aminomethyl)phosphonic acid | 1066-51-9 [chemicalbook.com]

- 5. (Aminomethyl)phosphonic acid | 1066-51-9 [amp.chemicalbook.com]

- 6. Aminomethylphosphonic acid [sitem.herts.ac.uk]

- 7. redalyc.org [redalyc.org]

- 8. rivm.nl [rivm.nl]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. researchgate.net [researchgate.net]

The Environmental Fate and Transport of Aminomethylphosphonic Acid (AMPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylphosphonic acid (AMPA) is a major environmental degradation product of the world's most widely used herbicide, glyphosate.[1] However, AMPA is not exclusive to glyphosate breakdown; it also originates from the degradation of aminopolyphosphonates used in industrial and domestic detergents.[2][3] Its persistence, which is often greater than that of its parent compound glyphosate, coupled with its mobility and potential for accumulation in various environmental compartments, has made AMPA a compound of significant interest and concern for environmental scientists and regulators.[1][4] This technical guide provides an in-depth overview of the environmental fate and transport of AMPA, including its degradation, sorption, and movement through soil, water, and other environmental matrices. Detailed experimental protocols for its analysis and the study of its environmental behavior are also presented.

I. Sources of AMPA in the Environment

AMPA's presence in the environment is primarily linked to two major sources:

-

Degradation of Glyphosate: The microbial degradation of glyphosate in soil and water is the most significant source of AMPA. This process involves the cleavage of the C-N bond in the glyphosate molecule.[2]

-

Degradation of Aminopolyphosphonates: These compounds are used as chelating agents in detergents and as scale inhibitors in industrial water treatment processes.[2] Their breakdown in wastewater treatment plants and in the environment contributes to the overall load of AMPA, particularly in urban and industrial areas.[2][5]

II. Environmental Fate of AMPA

The environmental fate of AMPA is governed by a combination of degradation and sorption processes, which dictate its persistence and mobility in different environmental compartments.

A. Degradation

The primary mechanism for AMPA degradation in the environment is microbial metabolism. Soil microorganisms utilize AMPA as a source of carbon, nitrogen, and phosphorus, breaking it down into simpler, non-toxic compounds.[6] The ultimate degradation products are phosphoric acid, carbon dioxide, and inorganic phosphate.[4]

Limited photodegradation of AMPA in water has been reported.[2][7] AMPA is considered to be more persistent in the environment than glyphosate.[1][4]

B. Sorption

AMPA exhibits strong sorption to soil particles, which is a critical factor limiting its mobility.[7][8] This process is influenced by several soil properties:

-

Clay Content: Soils with higher clay content tend to show greater AMPA adsorption.

-

Metal Oxides: The presence of iron and aluminum oxides in soil plays a crucial role in binding AMPA.[9][10]

-

pH: Soil pH affects the ionic state of AMPA and the surface charge of soil colloids, thereby influencing sorption.[9]

-

Phosphate Content: AMPA and phosphate can compete for the same sorption sites on soil particles.[9]

This strong adsorption means that AMPA is predominantly found in the topsoil layers and has a low potential for leaching into deep groundwater in many soil types.[2][7]

III. Environmental Transport of AMPA

Despite its strong sorption to soil, AMPA can be transported within and between different environmental compartments through several pathways.

A. Soil and Sediment

AMPA is frequently detected in agricultural topsoils and sediments.[6][7] While its vertical movement is generally limited due to strong adsorption, it can be transported to deeper soil layers and potentially to shallow groundwater through preferential flow paths, such as macropores and fissures in the soil structure.[11]

B. Surface Water and Groundwater

The primary pathway for AMPA to enter surface waters is through runoff, where it is transported along with eroded soil particles to which it is adsorbed.[6][7] Discharge from wastewater treatment plants is another significant source of AMPA in surface waters, particularly in urbanized areas.[2][5] Consequently, AMPA is frequently detected in rivers, streams, and ditches.[4] While deep groundwater contamination is rare, AMPA can be found in shallow groundwater.[2][7]

C. Atmosphere

Atmospheric transport of AMPA can occur through the movement of wind-blown soil particles to which it is adsorbed.[2][7] It can then be deposited back to the land and water surfaces through wet deposition (rain and snow).[2][7]

IV. Quantitative Data on AMPA

The following tables summarize quantitative data on AMPA's persistence and occurrence in various environmental matrices as reported in the scientific literature.

Table 1: Soil Half-Life (DT50) of AMPA

| Soil Type/Condition | DT50 (days) | Reference(s) |

| General Range | 60 - 240 | [4] |

| Agricultural Soil | 76 - 240 | [4] |

| Loam Soil | 54.7 - 71.0 | [12] |

| Silt Loam Soil | Up to 633 | [13] |

Table 2: Concentrations of AMPA in Soil

| Location/Crop System | Concentration Range (mg/kg) | Reference(s) |

| European Union Agricultural Topsoils | Up to 2.0 | |

| Brazilian Soybean and Corn Fields (0-20 cm) | Average: 0.17 (Max: 0.98) | [6] |

| Mexican Soybean Fields | Average: 0.35 | [1] |

| Mexican Maize Fields | Average: 0.08 | [1] |

| Mexican Bean Crops | Up to 0.34 | [14] |

| Mexican Transgenic Soybean | Up to 1.10 | [14] |

Table 3: Concentrations of AMPA in Water

| Water Body Type | Concentration Range (µg/L) | Reference(s) |

| U.S. Rivers (Median) | 0.22 | [4] |

| U.S. Ditches/Drains (Median) | 0.43 | [4] |

| U.S. Groundwater (Detected Range) | 0 - 4.88 | [15] |

| Mexican Groundwater (near pumpkin and corn crops) | 4.32 - 4.80 | [14] |

| European Surface Waters | 0.05 - 0.85 | [16] |

V. Experimental Protocols

This section provides detailed methodologies for key experiments related to the environmental fate and transport of AMPA.

A. Analysis of AMPA in Soil and Water Samples by LC-MS/MS

This protocol is a synthesis of commonly employed methods for the sensitive and selective quantification of AMPA.[2][3]

1. Sample Preparation and Extraction (Soil)

-

Weigh 5.0 g of a freeze-dried and sieved soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of an extraction solution (e.g., 0.1 M KH₂PO₄ or 0.6 M KOH) to the tube.[2]

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.[2]

-

Centrifuge the sample at 4000 rpm for 5-10 minutes.[2]

-

Filter the supernatant through a 0.45 µm syringe filter (e.g., PVDF).[2]

2. Sample Preparation and Extraction (Water)

-

For freshwater samples, sonication for 3 minutes may be sufficient.[2]

-

Filter the water sample through a 0.45 µm syringe filter.

3. Derivatization with FMOC-Cl

-

Take a known volume of the filtered extract (e.g., 3.0 - 3.5 mL).

-

Add a borate buffer (e.g., 0.5 mL of 25 mM Na₂B₄O₇) to adjust the pH to alkaline conditions.[2]

-

Add a solution of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetonitrile (e.g., 0.5 mL of 6 g/L).[2]

-

Vortex the mixture and allow it to react at room temperature for approximately 1 hour.[2]

4. Clean-up

-

Add 4.5 - 5.0 mL of dichloromethane (DCM) to the reaction mixture and vortex to perform a liquid-liquid extraction to remove excess FMOC-Cl.[2][3]

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the aqueous (upper) layer containing the derivatized AMPA.

-

Filter the aqueous extract through a 0.22 or 0.45 µm syringe filter into an autosampler vial for analysis.[2][3]

5. LC-MS/MS Analysis

-

Chromatographic Column: A column suitable for polar compounds, such as a mixed-mode or ion-exchange column, is often used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile) is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for the FMOC-derivatized AMPA.

B. Determination of Soil Sorption Coefficient (Kd) using Batch Equilibrium Method

This protocol is based on the OECD Guideline 106 for determining the adsorption-desorption of chemicals in soil.

1. Soil Preparation

-

Use air-dried soil sieved to < 2 mm.

-

Characterize the soil for properties such as pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity.

2. Preliminary Study

-

Determine the optimal soil-to-solution ratio, equilibration time, and the stability and analytical recovery of AMPA under the experimental conditions.

3. Definitive Test

-

Prepare a stock solution of AMPA in a 0.01 M CaCl₂ solution.

-

Prepare a series of test solutions of varying AMPA concentrations by diluting the stock solution.

-

Add a known mass of soil to centrifuge tubes.

-

Add a known volume of each test solution to the soil, resulting in a specific soil-to-solution ratio.

-

Include control samples without soil to check for AMPA adsorption to the vessel walls and control samples with soil but without AMPA to check for interfering substances.

-

Shake the tubes at a constant temperature (e.g., 20-25 °C) for the predetermined equilibration time.

-

Centrifuge the samples at a speed sufficient to separate the solid and liquid phases.

-

Analyze the AMPA concentration in the supernatant (aqueous phase) using a suitable analytical method (e.g., LC-MS/MS as described above).

4. Calculation of Kd and Koc

-

Calculate the amount of AMPA sorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.

-

The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of AMPA in the soil (Cs) to the concentration in the aqueous phase (Cw) at equilibrium: Kd = Cs / Cw

-

The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon (foc) in the soil: Koc = Kd / foc [5]

C. Soil Microcosm Study for AMPA Degradation

This protocol outlines a general procedure for assessing the biodegradation of AMPA in soil under controlled laboratory conditions.

1. Soil Collection and Preparation

-

Collect fresh soil from a relevant site, avoiding contamination.

-

Sieve the soil (< 2 mm) and adjust the moisture content to a specific level (e.g., 40-60% of water holding capacity).

-

Pre-incubate the soil in the dark at a constant temperature for a period (e.g., one week) to allow the microbial community to stabilize.

2. Experimental Setup

-

Weigh a known amount of the pre-incubated soil into individual microcosms (e.g., glass jars or flasks).

-

Prepare a stock solution of AMPA. For studies with radiolabeled compounds, ¹⁴C-labeled AMPA can be used to trace its fate.

-

Fortify the soil in the microcosms with the AMPA solution to achieve the desired initial concentration.

-

Include sterile control microcosms (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.

-

Incubate the microcosms in the dark at a constant temperature. Maintain soil moisture by periodic additions of water.

3. Sampling and Analysis

-

At predetermined time intervals, destructively sample replicate microcosms.

-

Extract AMPA from the soil samples using an appropriate extraction solvent and procedure.

-

Analyze the concentration of AMPA in the extracts using a suitable analytical method (e.g., LC-MS/MS).

-

If using ¹⁴C-AMPA, analyze the distribution of radioactivity in the soil extract, soil residue, and trapped CO₂ (if mineralization is being measured) using liquid scintillation counting.

4. Data Analysis

-

Plot the concentration of AMPA remaining in the soil over time.

-

Determine the degradation kinetics by fitting the data to appropriate models (e.g., first-order kinetics).

-

Calculate the dissipation time for 50% of the initial concentration (DT50 or half-life) of AMPA in the soil.

VI. Visualizations

The following diagrams illustrate key concepts and workflows related to the environmental fate and transport of AMPA.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. gmoevidence.com [gmoevidence.com]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. Glyphosate and aminomethyphosphonic (AMPA) contents in Brazilian field crops soils | Agronomy Science and Biotechnology [mecenaspublishing.com]

- 7. researchgate.net [researchgate.net]

- 8. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 9. Fertilisation of agricultural soils with municipal biosolids: Glyphosate and aminomethylphosphonic acid inputs to Québec field crop soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. researchgate.net [researchgate.net]

- 12. eag.com [eag.com]

- 13. researchgate.net [researchgate.net]

- 14. Glyphosate and AMPA in Groundwater, Surface Water, and Soils Related To Different Types of Crops in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Unseen Threat: A Technical Guide to the Phytotoxicity of Aminomethylphosphonic Acid (AMPA) on Non-Target Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylphosphonic acid (AMPA) is the primary metabolite of the widely used herbicide glyphosate.[1] While the phytotoxic effects of glyphosate are well-documented, the impact of AMPA on non-target plants is a growing area of concern for environmental and agricultural scientists. AMPA can persist in soil and water, leading to unintended exposure and potential damage to a wide range of plant species.[1][2] This technical guide provides an in-depth analysis of the phytotoxicity of AMPA on non-target plants, summarizing key quantitative data, detailing experimental protocols for assessing its effects, and visualizing the underlying molecular mechanisms.

Quantitative Phytotoxicity Data

The phytotoxic effects of AMPA have been quantified across various non-target plant species, revealing a range of sensitivities. The following tables summarize key data on the impact of AMPA on plant growth, chlorophyll content, and other physiological parameters.

Table 1: Effects of AMPA on Plant Growth and Viability

| Plant Species | Endpoint | Concentration/Dose | Observed Effect | Reference |

| Lemna minor (Duckweed) | Growth Rate (Fresh Weight) | EC10: 178.6 µg/L | 10% reduction in growth rate | [3] |

| EC50: 11,922.2 µg/L | 50% reduction in growth rate | [3] | ||

| Glycine max (Soybean) | Shoot Fresh Weight | 0.12 - 8.0 kg/ha | 0 - 42% reduction | [4] |

| Various non-target species | Biomass | Not specified | ~50% reduction in some species | [2] |

Table 2: Effects of AMPA on Chlorophyll Content and Photosynthesis

| Plant Species | Endpoint | Concentration/Dose | Observed Effect | Reference |

| Lemna minor (Duckweed) | Chlorophyll Concentration | EC10: 1.3 µg/L | 10% reduction in chlorophyll | [3] |

| EC50: 902.9 µg/L | 50% reduction in chlorophyll | [3] | ||

| Glycine max (Soybean) | Chlorophyll Content | 0.12 - 8.0 kg/ha | 0 - 52% reduction | [4] |

Experimental Protocols

Accurate assessment of AMPA's phytotoxicity relies on standardized and reproducible experimental protocols. This section details the methodologies for key experiments cited in the literature.

Chlorophyll Content Measurement

This protocol describes the extraction and spectrophotometric quantification of chlorophyll from plant leaves.[5][6][7]

Materials:

-

Fresh plant leaves

-

80% acetone or 100% methanol

-

Mortar and pestle or tissue grinder

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Volumetric flasks

-

Whatman No. 1 filter paper

Procedure:

-

Sample Preparation: Weigh a known amount of fresh leaf tissue (e.g., 0.1 g).

-

Extraction: Homogenize the leaf tissue in a mortar and pestle with a small volume of 80% acetone or 100% methanol. A small amount of sand can be added to aid in grinding.

-

Filtration and Centrifugation: Filter the homogenate through Whatman No. 1 filter paper into a centrifuge tube. Alternatively, centrifuge the homogenate at 5000 x g for 10 minutes to pellet the debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted pigments and transfer it to a volumetric flask.

-

Volume Adjustment: Bring the final volume of the extract to a known volume (e.g., 10 mL) with the extraction solvent.

-

Spectrophotometric Measurement:

-

Calibrate the spectrophotometer with the extraction solvent as a blank.

-

Measure the absorbance of the extract at 663 nm and 645 nm for chlorophyll a and chlorophyll b, respectively. Also, measure the absorbance at 750 nm to correct for turbidity.

-

-

Calculation: Use the following equations (for 80% acetone) to calculate the chlorophyll concentrations:

-

Chlorophyll a (mg/L) = 12.21 * (A663 - A750) - 2.81 * (A645 - A750)

-

Chlorophyll b (mg/L) = 20.13 * (A645 - A750) - 5.03 * (A663 - A750)

-

Total Chlorophyll (mg/L) = Chlorophyll a + Chlorophyll b

-

Root Elongation Bioassay

This bioassay is a sensitive method to determine the phytotoxicity of substances by measuring their effect on root growth.[8][9][10]

Materials:

-

Seeds of a sensitive indicator plant species (e.g., lettuce, cucumber, oat)

-

Petri dishes or germination pouches

-

Filter paper

-

AMPA solutions of varying concentrations

-

Control solution (e.g., distilled water)

-

Incubator or growth chamber

-

Ruler or image analysis software

Procedure:

-

Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination.

-

Plating: Place a sheet of filter paper in each petri dish and moisten it with a known volume of the respective AMPA test solution or control solution.

-

Seed Placement: Arrange a specific number of seeds (e.g., 10-20) on the filter paper in each dish.

-

Incubation: Seal the petri dishes and place them in an incubator or growth chamber under controlled conditions (e.g., 25°C, dark) for a specific period (e.g., 72-96 hours).

-

Measurement: After the incubation period, carefully remove the seedlings and measure the length of the primary root of each seedling.

-

Data Analysis: Calculate the average root length for each treatment and the control. Express the results as a percentage of inhibition compared to the control. Determine the EC50 (the concentration causing 50% inhibition of root elongation).

Quantification of Oxidative Stress Markers

Exposure to AMPA can induce oxidative stress in plants.[11][12][13][14] This section provides protocols for measuring two key markers of oxidative stress: hydrogen peroxide (H₂O₂) and lipid peroxidation (malondialdehyde - MDA).

This protocol is based on the reaction of H₂O₂ with potassium iodide (KI).[15][16][17][18]

Materials:

-

Fresh plant tissue

-

Trichloroacetic acid (TCA)

-

Potassium iodide (KI)

-

Potassium phosphate buffer

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize a known weight of plant tissue in cold TCA.

-

Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Reaction Mixture: In a new tube, mix the supernatant with potassium phosphate buffer and a freshly prepared solution of KI.

-

Incubation: Incubate the reaction mixture in the dark for a specific time (e.g., 1 hour).

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 390 nm.

-

Calculation: Use a standard curve prepared with known concentrations of H₂O₂ to determine the H₂O₂ content in the plant extract.

This assay measures the level of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid (TBA) reaction.[19]

Materials:

-

Fresh plant tissue

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Water bath

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize a known weight of plant tissue in TCA.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.

-

Reaction Mixture: Mix the supernatant with a solution containing TBA in TCA.

-

Incubation: Heat the mixture in a boiling water bath for 30 minutes, then cool it quickly on ice.

-

Centrifugation: Centrifuge the mixture again to clarify the solution.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm (to correct for non-specific turbidity).

-

Calculation: Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).

Signaling Pathways and Experimental Workflows

The phytotoxicity of AMPA involves a cascade of molecular events that disrupt essential plant processes. The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway of AMPA phytotoxicity and a general workflow for its assessment.

Conclusion

The data and methodologies presented in this guide highlight the significant phytotoxic potential of AMPA to non-target plants. The primary mechanism of action appears to be the disruption of chlorophyll biosynthesis, leading to reduced photosynthetic capacity and growth inhibition.[1][3] Furthermore, the induction of oxidative stress contributes to cellular damage.[11][14] For researchers and professionals in drug development and environmental science, a thorough understanding of AMPA's effects is crucial for developing strategies to mitigate its environmental impact and for the development of more selective and environmentally benign herbicides. Future research should focus on expanding the range of non-target species tested and further elucidating the complex signaling pathways involved in AMPA phytotoxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. Review of Glyphosate-Based Herbicide and Aminomethylphosphonic Acid (AMPA): Environmental and Health Impacts [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminomethylphosphonic acid accumulation in plant species treated with glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chlorophyll Content Measurement Introduction – Hansatech Instruments Ltd [hansatech-instruments.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 10. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 11. mdpi.com [mdpi.com]

- 12. ijeab.com [ijeab.com]

- 13. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of superoxide and hydrogen peroxide in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Optimized Assay for Hydrogen Peroxide Determination in Plant Tissue Using Potassium Iodide [scirp.org]

- 19. researchgate.net [researchgate.net]

Aminomethylphosphonic Acid (AMPA): An In-depth Technical Guide on its Effects on Soil Microbial Communities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylphosphonic acid (AMPA) is the primary metabolite of the widely used herbicide glyphosate. Its persistence in soil environments has raised questions regarding its potential long-term effects on the structure and function of soil microbial communities. These communities are integral to soil health, playing critical roles in nutrient cycling, organic matter decomposition, and overall ecosystem stability. This technical guide provides a comprehensive overview of the current scientific understanding of AMPA's impact on soil microorganisms, synthesizing available quantitative data, detailing experimental methodologies, and visualizing key microbial pathways.

I. Quantitative Effects of AMPA on Soil Microbial Communities

Numerous studies have investigated the impact of AMPA on soil microbial biomass, diversity, and the abundance of specific microbial taxa. While results can vary depending on soil type, AMPA concentration, and experimental conditions, a general observation is that at environmentally relevant concentrations, AMPA appears to have a limited direct and significant impact on the overall structure of the soil microbial community. The resilience and functional redundancy of the soil microbiome are likely key factors in mitigating major shifts.

However, subtle changes and transient effects have been noted. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Effect of AMPA on Soil Microbial Biomass and Diversity

| Parameter | AMPA Concentration | Soil Type | Duration | Effect | Reference |

| Microbial Biomass C | Not specified | Agricultural Soil | 60 days | No significant effect compared to control. | [1] |

| Microbial Biomass N | Not specified | Agricultural Soil | 60 days | No significant effect compared to control. | [1] |

| Prokaryotic Alpha-Diversity (Shannon Index) | Not specified | Field Crop Soils | 2 years | Not significantly impacted by cumulative glyphosate/AMPA doses. More influenced by soil properties and crop rotation. | [2][3] |

| Fungal Alpha-Diversity (Shannon Index) | Not specified | Field Crop Soils | 2 years | Not significantly impacted by cumulative glyphosate/AMPA doses. More influenced by soil properties and crop rotation. | [2][3] |

| Bacterial Abundance | Not specified | Agricultural Soil | 60 days | No negative effect; potential for co-metabolism by various microorganisms. | [4] |

Table 2: Effect of AMPA on the Relative Abundance of Dominant Bacterial Phyla

| Phylum | AMPA Concentration | Soil Type | Duration | % Change vs. Control | Reference |

| Proteobacteria | Not specified | Agricultural Soil | Not specified | No significant difference observed in metagenomic analysis between conventional and organic (lower AMPA) soils. | [5] |

| Actinobacteria | Not specified | Agricultural Soil | Not specified | No significant difference observed in metagenomic analysis between conventional and organic (lower AMPA) soils. | [5] |

| Acidobacteria | Not specified | Agricultural Soil | Not specified | No significant difference observed in metagenomic analysis between conventional and organic (lower AMPA) soils. | [5] |

| Chloroflexi | Not specified | Agricultural Soil | Not specified | No significant difference observed in metagenomic analysis between conventional and organic (lower AMPA) soils. | [5] |

| Firmicutes | Not specified | Agricultural Soil | Not specified | No significant difference observed in metagenomic analysis between conventional and organic (lower AMPA) soils. | [5] |

Note: Specific quantitative data on the direct dose-response of AMPA on the relative abundance of microbial phyla is limited in the reviewed literature. The data presented reflects broader comparisons of soils with varying levels of glyphosate and AMPA contamination.

II. Experimental Protocols

This section details common methodologies employed in studying the effects of AMPA on soil microbial communities.

Protocol 1: Soil Microcosm Incubation Study

This protocol is designed to assess the impact of AMPA on microbial activity and community structure under controlled laboratory conditions.

1. Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a site with no recent history of glyphosate or AMPA application.

-

Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

-

Homogenize the sieved soil thoroughly.

-

Determine the water holding capacity (WHC) of the soil.

2. Microcosm Setup:

-

Weigh 100 g of prepared soil into sterile glass jars or microcosms.[6]

-

Prepare a stock solution of AMPA in sterile deionized water.

-

Add the AMPA stock solution to the soil to achieve the desired final concentrations (e.g., 0, 1, 10, 100 mg/kg soil). Ensure the final moisture content is adjusted to 60% of WHC for all treatments, including the control.

-

Seal the microcosms with breathable film to allow for gas exchange while minimizing moisture loss.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified duration (e.g., 7, 14, 30, 60 days).[1]

-

Prepare triplicate microcosms for each treatment and time point for destructive sampling.

3. Sampling and Analysis:

-

At each time point, destructively sample three replicates from each treatment.

-

A portion of the soil is used for immediate analysis of microbial activity (e.g., soil respiration, enzyme assays), and the remainder is stored at -80°C for molecular analysis.

Protocol 2: Soil DNA Extraction for Metagenomic Analysis

This protocol outlines a common method for extracting high-quality DNA from soil samples for subsequent 16S rRNA gene sequencing or shotgun metagenomics.

1. Lysis of Microbial Cells:

-

Weigh 0.25-0.5 g of soil into a bead-beating tube containing a mixture of ceramic and silica beads.

-

Add a lysis buffer (e.g., containing SDS, Tris-HCl, EDTA, and NaCl).

-

Homogenize the sample using a bead beater for 2-5 minutes to mechanically lyse the microbial cells.

2. Removal of Humic Substances and Proteins:

-

Centrifuge the lysate to pellet the soil particles and beads.

-

Transfer the supernatant to a new tube.

-

Add a solution to precipitate humic acids (e.g., CHT buffer or a commercial inhibitor removal solution).

-

Centrifuge to pellet the precipitated humic acids.

-

Transfer the supernatant to a new tube and add a protein precipitation solution (e.g., phenol:chloroform:isoamyl alcohol or a commercial protein precipitation solution).

-

Centrifuge and transfer the aqueous (upper) phase containing the DNA to a new tube.

3. DNA Precipitation and Purification:

-

Precipitate the DNA by adding isopropanol or ethanol and a salt solution (e.g., sodium acetate).

-

Incubate at -20°C to enhance precipitation.

-

Centrifuge to pellet the DNA.

-

Wash the DNA pellet with 70% ethanol to remove residual salts.

-

Air-dry the pellet and resuspend it in sterile TE buffer or nuclease-free water.

-

Further purify the DNA using a commercial spin-column-based kit to remove any remaining inhibitors.

4. Quality Control:

-

Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) to measure the A260/280 and A260/230 ratios.

-

Visualize the DNA integrity on an agarose gel.

Protocol 3: 16S rRNA Gene Sequencing and Data Analysis

This protocol describes the workflow for characterizing the bacterial and archaeal community composition.

1. PCR Amplification:

-

Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V4 region) using universal primers with attached Illumina adapters.

-

Perform PCR in triplicate for each DNA sample to minimize PCR bias.

-

Pool the triplicate PCR products.

2. Library Preparation and Sequencing:

-

Clean up the PCR products using a commercial kit.

-

Perform an indexing PCR to add unique barcodes to each sample.

-

Purify the indexed PCR products.

-

Quantify and pool the libraries in equimolar concentrations.

-

Sequence the pooled libraries on an Illumina MiSeq or NovaSeq platform.

3. Bioinformatic Analysis Pipeline:

-

Quality Control: Use tools like FastQC to assess the raw sequence quality. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic or Cutadapt.

-

Denoising and OTU/ASV Picking: Merge paired-end reads and denoise the sequences to generate Amplicon Sequence Variants (ASVs) using pipelines like DADA2 or Deblur. Alternatively, cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold using tools like VSEARCH or USEARCH.

-

Taxonomic Assignment: Assign taxonomy to the ASVs/OTUs using a reference database such as SILVA, Greengenes, or the Ribosomal Database Project (RDP).

-

Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson, Chao1) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, Jaccard, UniFrac) to compare community composition between samples.

-

Statistical Analysis: Perform statistical tests (e.g., PERMANOVA, ANOSIM) to determine if there are significant differences in microbial community structure between different AMPA treatments.

III. Signaling Pathways and Experimental Workflows

Microbial Degradation of AMPA

The primary mechanism by which AMPA is removed from the soil is through microbial degradation. Several bacterial species have been identified that can utilize AMPA as a source of carbon, nitrogen, or phosphorus. The degradation pathways involve specific enzymes that break down the AMPA molecule.

Caption: Microbial degradation pathways of AMPA in soil.

Experimental Workflow for Assessing AMPA Effects

The following diagram illustrates a typical experimental workflow for investigating the impact of AMPA on soil microbial communities, from sample collection to data analysis and interpretation.

References

- 1. mdpi.com [mdpi.com]

- 2. Impacts of Cropping Systems on Glyphosate and Aminomethylphosphonic Acid Contents and Microbial Community in Field Crop Soils in Quebec (Canada) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metagenomic analysis exploring taxonomic and functional diversity of soil microbial communities in Chilean vineyards and surrounding native forests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of Glyphosate-Based Herbicide and Aminomethylphosphonic Acid (AMPA): Environmental and Health Impacts | MDPI [mdpi.com]

An In-depth Technical Guide to the Structural Formula and Chemical Properties of AMPA

For researchers, scientists, and drug development professionals, a thorough understanding of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is fundamental to neuroscience research. AMPA is a potent and selective agonist for the AMPA receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system.[1][2][3] This guide provides a detailed overview of its structural formula, chemical properties, and the experimental methodologies used to study its interactions.

Structural Formula and Chemical Properties

AMPA, a synthetic analog of the neurotransmitter glutamate, is crucial for investigating the function of AMPA receptors due to its high selectivity over other glutamate receptors like NMDA and kainate receptors.[3] The biologically active form is the (S)-enantiomer.[3]

Chemical Structure:

(Image of the chemical structure of AMPA would be placed here in a real whitepaper. As a text-based AI, I will describe it below.)

The structure of AMPA features a central α-carbon attached to an amino group, a carboxyl group, a hydrogen atom, and a propionic acid side chain linked to a 3-hydroxy-5-methyl-4-isoxazole ring.

Physicochemical Properties of AMPA

A summary of the key quantitative data for AMPA is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O₄ | [3][4][5][6] |

| Molecular Weight | 186.17 g/mol | [3][4][5] |

| CAS Number | 74341-63-2 ((±)-AMPA) | [5] |

| 83643-88-3 ((S)-AMPA) | ||

| Appearance | White solid | [7] |

| Solubility | Water: 10 mM (with gentle warming) | [3][8] |

| 0.1 M NaOH: 4.3 mg/mL | ||

| 1 M HCl: 50 mg/mL | [7] | |

| DMSO: 4.3 mg/mL | [7] | |

| EC₅₀ for AMPA Receptor | ~3.5 µM ((S)-AMPA) | |

| ~11 µM ((RS)-AMPA) | [9] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of AMPA and its interaction with its receptors. Below are protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor-Mediated Currents

This technique is used to measure the ionic currents flowing through AMPA receptors in response to AMPA application.[10][11]

Methodology:

-

Cell Preparation: Prepare acute brain slices (e.g., from the hippocampus) or cultured neurons.

-

Recording Setup: Use a patch-clamp amplifier and a microscope to visualize the cells. Pull glass microelectrodes to a resistance of 3-5 MΩ.

-

Pipette Solution (Internal): Fill the micropipette with a solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.

-

External Solution (aCSF): Continuously perfuse the cells with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂. To isolate AMPA receptor currents, antagonists for other receptors (e.g., picrotoxin for GABA-A receptors and D-AP5 for NMDA receptors) are typically added.

-

Recording: Obtain a whole-cell patch by forming a gigaseal with the cell membrane and then rupturing the patch. Clamp the cell at a holding potential of -70 mV to primarily measure AMPA receptor-mediated currents.[10][11]

-

AMPA Application: Apply AMPA at a known concentration (e.g., 10 µM) to the cell using a perfusion system.[9]

-

Data Analysis: Record and analyze the resulting inward current, which represents the flow of ions through the activated AMPA receptors.

AMPA Receptor Binding Assay

This assay is used to determine the affinity of AMPA for its receptor.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Incubation: Incubate the prepared membranes with a radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) and varying concentrations of unlabeled AMPA in a binding buffer.

-

Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of AMPA. The concentration of AMPA that inhibits 50% of the specific binding of the radioligand (IC₅₀) can then be determined and used to calculate the binding affinity (Ki).

Mandatory Visualizations

Signaling Pathways

The activation of AMPA receptors by AMPA triggers several downstream signaling cascades that are crucial for synaptic plasticity.

Caption: AMPA receptor signaling pathways involved in synaptic plasticity.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing AMPA receptor function using electrophysiology.

Caption: Experimental workflow for AMPA receptor characterization.

References

- 1. gosset.ai [gosset.ai]

- 2. AMPA receptor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. AMPA - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID | C7H10N2O4 | CID 1221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (±)-AMPA solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. rndsystems.com [rndsystems.com]

- 9. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

aminomethylphosphonic acid as a glyphosate metabolite in soil

An In-depth Technical Guide on Aminomethylphosphonic Acid (AMPA) as a Glyphosate Metabolite in Soil

Introduction

Glyphosate (N-(phosphonomethyl)glycine) is the most widely used broad-spectrum herbicide globally.[1] Upon its application, glyphosate undergoes degradation in the soil, primarily forming aminomethylphosphonic acid (AMPA) as its major metabolite.[2][3] AMPA itself is of significant environmental interest because it is often more persistent and mobile than its parent compound, leading to concerns about its accumulation in soil and potential for transport into water systems.[4][5][6] This technical guide provides a comprehensive overview of AMPA's formation, environmental fate, and analytical determination in soil, targeted at researchers, scientists, and professionals in related fields.

Formation of AMPA in Soil

AMPA is formed from glyphosate through two primary degradation pathways in the soil environment: microbial degradation and abiotic degradation.

Microbial Degradation

The dominant pathway for glyphosate degradation in soil is through microbial activity.[6][7] The primary enzymatic route involves the cleavage of the C-N bond in the glyphosate molecule by the enzyme glyphosate oxidoreductase, found in various soil microorganisms.[8][9] This process yields AMPA and glyoxylate.[9][10] Some bacteria can further metabolize AMPA, using it as a source of phosphorus, which involves a C-P lyase enzyme to generate inorganic phosphorus and methylamine.[9] However, in many cases, AMPA is not readily metabolized and can accumulate.[9]

Another, less common, microbial pathway involves the enzyme C-P lyase, which cleaves the C-P bond of glyphosate directly to produce sarcosine and inorganic phosphate.[10]

Abiotic Degradation

While microbial action is the main driver, abiotic processes can also contribute to the transformation of glyphosate to AMPA.[11] Studies have shown that certain metals and metal oxides, such as birnessite, can catalyze the degradation of glyphosate to AMPA.[2][3][12] This abiotic pathway can occur on the surfaces of metallic ions or minerals present in the soil.[2][3]

Environmental Fate and Behavior of AMPA in Soil

The environmental behavior of AMPA is complex and governed by its persistence, sorption to soil particles, and mobility.

Persistence and Half-Life

AMPA is generally more persistent in the soil than glyphosate.[4][8] Its half-life (DT50) can vary widely, from 23 to as long as 958 days, depending on soil properties and environmental conditions.[8][13] In contrast, glyphosate's half-life is typically shorter, ranging from 1 to 197 days.[8] This difference in persistence can lead to the accumulation of AMPA in soils with repeated glyphosate applications.[6][13] Factors that influence persistence include temperature, soil moisture, pH, and microbial activity.[11] Degradation is generally slower under colder and drier conditions.[11]

Sorption and Mobility

AMPA exhibits strong adsorption to soil particles, particularly to clay minerals, iron (Fe) and aluminum (Al) oxides, and organic matter.[5][14] This high sorption affinity is a primary factor limiting its mobility and leaching potential.[14] However, despite its strong binding, AMPA is water-soluble and can be transported through the soil profile, particularly under specific conditions such as heavy rainfall events shortly after application or in soils with preferential flow paths like macropores.[14][15] The presence of phosphate from fertilizers can also increase the mobility of AMPA by competing for the same sorption sites on soil particles.[16][17]

Impact on Soil Microbial Communities

The accumulation of glyphosate and AMPA in soil can potentially impact microbial communities.[8] While some studies suggest a negligible impact on overall microbial activity, others indicate that AMPA can alter the composition and diversity of these communities.[18][19] Given the critical role of microbes in soil fertility and nutrient cycling, these potential disruptions are an area of ongoing research.[4]

Quantitative Data Summary

The concentration and persistence of AMPA in soil are highly variable. The following tables summarize data from various studies.

Table 1: Concentration of Glyphosate and AMPA in Agricultural Soils from Various Studies

| Location/Study | Soil Type/Crop | Glyphosate Conc. (µg/kg) | AMPA Conc. (µg/kg) | Citation |

|---|---|---|---|---|

| Argentina | Cultivated Soils | 35 - 1502 | 299 - 2256 | [7][20] |

| Australia | Various Crop Soils | 50 - 1200 | 50 - 1200 | [21] |

| Quebec, Canada | Field Crop Soils | Avg: 160 | Avg: 370 | [19] |

| Hidalgo, Mexico | Crop Fields | Not Detected - 4.358 | Not Detected - 4.358 |[22] |

Table 2: Dissipation Half-Life (DT50) of Glyphosate and AMPA in Soil

| Compound | DT50 Range (days) | Conditions/Notes | Citation |

|---|---|---|---|

| Glyphosate | 1 - 197 | Varies with soil type and climate | [8][13] |

| Glyphosate | 7 - 130 | On-site estimates | [8] |

| Glyphosate | 1.5 - 53.5 | Dependent on temperature (5-30°C) | [11] |

| AMPA | 23 - 958 | Generally more persistent than glyphosate | [8][13] |

| AMPA | 26.4 - 44.5 | At 30°C |[11] |

Analytical Methodologies for AMPA Detection in Soil

The analysis of AMPA in soil is challenging due to its high polarity, low molecular weight, and strong affinity for the soil matrix.[22] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique.[23]

Experimental Protocols

Protocol 1: Alkaline Extraction with SPE Cleanup and LC-MS/MS Analysis This method is effective for various soil types and utilizes a strong base to desorb glyphosate and AMPA from soil particles.[21]

-

Sample Weighing: Weigh 2.5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add isotope-labeled internal standards (e.g., ¹³C,¹⁵N-glyphosate and AMPA) to the sample, vortex, and let it equilibrate overnight.

-

Extraction: Add a specific volume of 0.6 M potassium hydroxide (KOH) solution. Shake vigorously for a set time (e.g., 1-2 hours).[21]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 3000-4000 rpm) for 10-15 minutes.[23]

-

Cleanup (Solid Phase Extraction - SPE):

-

Condition a mixed-mode SPE cartridge (e.g., Bond Elut Plexa PAX) according to the manufacturer's instructions.[21]

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with appropriate solvents (e.g., methanol, water) to remove interferences.

-

Elute the analytes (glyphosate and AMPA) with an acidic solvent (e.g., formic acid in methanol).

-

-

Analysis (LC-MS/MS): Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase. Inject the final extract into the LC-MS/MS system for analysis.[21] A Hypercarb column is often used for separation without derivatization.[21]

Protocol 2: Phosphate Buffer Extraction with Derivatization and LC-MS/MS Analysis This method uses a phosphate buffer to extract the analytes, followed by derivatization to enhance chromatographic retention and detection.[23]

-

Extraction:

-

Derivatization:

-

Cleanup: Perform a liquid-liquid extraction with a non-polar solvent like dichloromethane to remove excess FMOC-Cl.[23]

-

Analysis (LC-MS/MS): Filter the final aqueous phase and inject it into the UPLC-MS/MS system.[23]

Protocol 3: GC-MS Analysis with Derivatization Gas chromatography requires a derivatization step to make the non-volatile glyphosate and AMPA suitable for analysis.[25]

-

Extraction: Follow an extraction procedure similar to Protocol 1 or 2. The extract must be thoroughly dried.

-

Derivatization:

-

Analysis (GC-MS): Inject the derivatized sample into the GC-MS system. The analytes (e.g., AMPA-3TMS) are separated on the GC column and detected by the mass spectrometer.[25]

Table 3: Comparison of Analytical Method Performance for AMPA Detection in Soil

| Method | Limit of Quantification (LOQ) | Recovery (%) | Notes | Citation |

|---|---|---|---|---|

| LC-MS/MS (Direct, Hypercarb) | 0.05 mg/kg (50 µg/kg) | 91 - 118 | No derivatization required.[21] | [21] |

| LC-MS/MS (FMOC Derivatization) | 2.08 µg/kg | 93 - 99 | Good for complex matrices.[23] | [22] |

| GC-MS (BSTFA Derivatization) | 0.0018 mg/kg (1.8 µg/kg) | Not specified | Requires volatile derivatives.[25] | [26] |

| LC-MS/MS (Simple Aqueous Extraction) | 0.61 mg/kg (610 µg/kg) | >80 | Minimal sample cleanup.[27] |[27] |

Conclusion

Aminomethylphosphonic acid is a key and persistent metabolite of glyphosate in the soil environment. Its formation is primarily driven by microbial degradation, and its fate is controlled by a complex interplay of strong sorption to soil particles and potential for mobilization under certain conditions. The tendency of AMPA to persist longer than glyphosate highlights the importance of including it in environmental monitoring and risk assessment studies. While analytical methods for its detection in soil are well-established, they require careful optimization of extraction and cleanup steps to overcome matrix interference and ensure accurate quantification. Further research is needed to fully understand the long-term ecological impacts of AMPA accumulation on soil health and microbial ecosystems.

References

- 1. Glyphosate and its degradation product AMPA occur frequently and widely in U.S. soils, surface water, groundwater, and precipitation | U.S. Geological Survey [usgs.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alanplewis.com [alanplewis.com]

- 4. AMPA: The Hidden Glyphosate Breakdown Hazard [nomoreglyphosate.nz]

- 5. AminoMethylPhosphonic acid (AMPA) in natural waters: Its sources, behavior and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of glyphosate degradation in a soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. research.unipd.it [research.unipd.it]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Impacts of Cropping Systems on Glyphosate and Aminomethylphosphonic Acid Contents and Microbial Community in Field Crop Soils in Quebec (Canada) [mdpi.com]

- 20. Environmental fate of glyphosate and aminomethylphosphonic acid in surface waters and soil of agricultural basins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. mdpi.com [mdpi.com]

- 23. alanplewis.com [alanplewis.com]

- 24. researchgate.net [researchgate.net]

- 25. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]

- 26. Comparative Study of Glyphosate and AMPA Determination in Environmental Samples by Two Green Methods [scirp.org]

- 27. Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Persistence of Aminomethylphosphonic Acid (AMPA) in Aquatic Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylphosphonic acid (AMPA) is the primary degradation product of the widely used broad-spectrum herbicide glyphosate.[1][2] Its presence and persistence in aquatic environments are of increasing concern due to its potential ecological impact. AMPA is known to be more persistent than its parent compound, glyphosate, in aquatic systems.[2] This technical guide provides a comprehensive overview of the current scientific understanding of AMPA's persistence in aquatic environments, including its degradation pathways, factors influencing its fate, and methodologies for its study.

Sources of AMPA in Aquatic Environments

AMPA enters aquatic ecosystems through two primary pathways:

-

Degradation of Glyphosate: The microbial degradation of glyphosate in soil and water is the main source of AMPA.[1][3] Following application, glyphosate that reaches water bodies can be metabolized by microorganisms, leading to the formation of AMPA.

-

Degradation of Phosphonates: Industrial and domestic phosphonates, used in detergents and as chelating agents, can also degrade to form AMPA, contributing to its presence in wastewater and subsequently in receiving water bodies.

Degradation Pathways of AMPA

The degradation of AMPA in aquatic environments is primarily a biological process, although abiotic degradation can also occur under specific conditions.

Biotic Degradation

Microbial communities in water and sediment play a crucial role in the breakdown of AMPA. The primary biotic degradation pathway involves the cleavage of the carbon-phosphorus (C-P) bond by the enzyme C-P lyase, which is present in some bacteria. This process, known as mineralization, ultimately converts AMPA into inorganic phosphate and methylamine.

Abiotic Degradation

Abiotic degradation of AMPA in aquatic environments is generally considered to be a slower process compared to microbial degradation.

-

Photodegradation: While some studies suggest the possibility of AMPA photodegradation, it is generally considered a minor degradation pathway in natural waters.[4][5] The presence of photosensitizing substances in the water may influence the rate of photodegradation.

-

Oxidation: Abiotic oxidation of AMPA can occur in the presence of certain metal oxides, such as manganese oxide, and can lead to the cleavage of the C-P bond.[4] The presence of metal ions in the water can therefore play a role in the abiotic degradation of AMPA.[6]

Factors Influencing the Persistence of AMPA

The persistence of AMPA in aquatic environments is influenced by a variety of physicochemical and biological factors:

-

Temperature: Higher temperatures generally lead to increased microbial activity and, consequently, faster degradation rates of AMPA.

-

pH: The pH of the water can affect both the bioavailability of AMPA to microorganisms and the activity of degradative enzymes.

-

Sediment Composition and Organic Matter: AMPA has a strong tendency to adsorb to sediment particles, particularly those with high clay and organic matter content.[7] This sorption can reduce its bioavailability for microbial degradation, thereby increasing its persistence in the sediment phase.

-

Oxygen Availability: The degradation of AMPA can occur under both aerobic and anaerobic conditions, although the rates may differ. Aerobic degradation is generally considered to be more efficient.

-

Microbial Community: The composition and abundance of the microbial community capable of degrading AMPA are critical factors. The presence of bacteria possessing the C-P lyase enzyme is essential for its effective biodegradation.

-

Salinity: Studies have shown that salinity can influence the degradation rate of glyphosate and AMPA, with brackish water environments potentially providing more favorable conditions for microbial degradation compared to freshwater or high-salinity marine environments.[3]

Quantitative Data on AMPA Persistence

The persistence of AMPA is often expressed as its half-life (t½), the time it takes for 50% of the initial concentration to degrade. The half-life of AMPA can vary significantly depending on the specific conditions of the aquatic environment.

| Aquatic System | Conditions | Half-life (t½) (days) | Reference |

| Soil | Aerobic | 60 - 240 | [1] |

| Aquatic | Comparable to glyphosate (2-91 days) | 2 - 91 | [1] |

| Freshwater | Non-sterile | Glyphosate removal rate of 76.5% after 112 days | [3] |

| Sterile Freshwater | - | Glyphosate removal rate of 19.1% after 112 days | [3] |

| Brackish Water | Non-sterile | Higher glyphosate degradation than freshwater | [3] |

| Seawater | Non-sterile | Higher glyphosate degradation than freshwater | [3] |

Note: Specific half-life data for AMPA in various aquatic systems are less commonly reported than for its parent compound, glyphosate. The data for glyphosate degradation provides an indication of the processes that also affect AMPA.

Experimental Protocols for Studying AMPA Persistence

The study of AMPA persistence in aquatic environments typically involves laboratory microcosm or mesocosm experiments that simulate natural conditions. The OECD 308 guideline, "Aerobic and Anaerobic Transformation in Aquatic Sediment Systems," provides a standardized framework for such studies.[8][9]

OECD 308 Water-Sediment Study (Microcosm)

This laboratory study is designed to determine the rate of degradation and the route of transformation of a test substance in a water-sediment system.

Objective: To determine the half-life and degradation kinetics of AMPA in both the water and sediment phases under controlled aerobic or anaerobic conditions.

Methodology:

-

Test System Preparation:

-

Collect sediment and overlying water from a well-characterized site. At least two different sediment types are recommended.[8]

-

Set up microcosm test vessels (e.g., glass flasks) containing a layer of sediment and a column of overlying water (typically a 1:3 sediment to water ratio).[10]

-

Acclimatize the systems to the test temperature (e.g., 20°C) in the dark.[9]

-

-

Test Substance Application:

-

Prepare a stock solution of radiolabeled (e.g., ¹⁴C-labeled) AMPA.

-

Apply the test substance to the water phase of the microcosms at a known concentration.

-

-

Incubation and Sampling:

-

Incubate the microcosms in the dark at a constant temperature.[8]

-

For aerobic studies, gently bubble air over the water surface. For anaerobic studies, maintain an oxygen-free environment.

-

Collect samples from both the water and sediment phases at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).[10]

-

-

Sample Analysis:

-

Separate the water and sediment phases by centrifugation.

-

Analyze the water phase directly for AMPA and its degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Extract AMPA and its metabolites from the sediment using appropriate solvents.

-

Analyze the sediment extracts by LC-MS/MS.

-

Quantify the amount of non-extractable residues and mineralized products (e.g., ¹⁴CO₂) to perform a mass balance.

-

-

Data Analysis:

-

Plot the concentration of AMPA in the water, sediment, and total system over time.

-

Calculate the degradation half-life (DT₅₀) and dissipation time (DT₉₀) using first-order kinetics or other appropriate models.[11]

-

Analytical Methodology: LC-MS/MS for AMPA Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of AMPA in water samples.

6.2.1 Direct Injection Method

This method is suitable for relatively clean water samples and simplifies the workflow.

-

Sample Preparation:

-

Filter the water sample through a 0.22 µm filter.

-

For hard water samples, add a chelating agent like EDTA to prevent the complexation of AMPA with metal ions.[12]

-

Transfer an aliquot to an autosampler vial.

-

-

LC Separation:

-

Use a suitable column, such as a mixed-mode column with both reversed-phase and anion-exchange properties.[12]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for AMPA and its isotopically labeled internal standard for accurate quantification.

-

6.2.2 Derivatization Method

For complex matrices or when higher sensitivity is required, derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is often employed.[13]

-

Derivatization:

-

Adjust the pH of the water sample to alkaline conditions using a borate buffer.

-

Add FMOC-Cl solution and incubate to allow the reaction with the amine group of AMPA.

-

The resulting derivative is less polar and more amenable to reversed-phase chromatography.

-

-

LC-MS/MS Analysis:

-

The analytical procedure is similar to the direct injection method, but the LC conditions and MS/MS parameters are optimized for the FMOC-derivatized AMPA.

-

Conclusion